molecular formula C21H19NO3 B3856829 methyl N-1-naphthoylphenylalaninate

methyl N-1-naphthoylphenylalaninate

Cat. No.: B3856829
M. Wt: 333.4 g/mol
InChI Key: SUMXFJYSCPKAMO-UHFFFAOYSA-N
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Description

Methyl N-1-naphthoylphenylalaninate is a synthetic ester derivative combining phenylalanine (an α-amino acid) with a methyl ester group and a 1-naphthoyl moiety. Its structure features:

  • 1-Naphthoyl group: A naphthalene-derived aromatic substituent, enhancing lipophilicity and influencing binding interactions.
  • Methyl ester: Increases stability and modulates solubility.

Properties

IUPAC Name

methyl 2-(naphthalene-1-carbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-25-21(24)19(14-15-8-3-2-4-9-15)22-20(23)18-13-7-11-16-10-5-6-12-17(16)18/h2-13,19H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMXFJYSCPKAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ester Derivatives of Aromatic Acids

Methyl N-1-naphthoylphenylalaninate shares functional similarities with methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) isolated from Austrocedrus chilensis resin . Key comparisons:

Property This compound (Inferred) Sandaracopimaric Acid Methyl Ester Torulosic Acid Methyl Ester
Molecular Weight ~350–400 g/mol 330.5 g/mol 344.5 g/mol
Functional Groups Ester, naphthoyl, phenylalanine Ester, diterpenoid acid Ester, diterpenoid acid
Chromatographic Behavior Likely high retention (GC/HPLC) GC retention: Moderate GC retention: High
Bioactivity Potential enzyme inhibition (speculative) Antimicrobial properties Antioxidant activity

Key Difference: The naphthoyl-phenylalanine backbone distinguishes it from diterpenoid esters, which exhibit tricyclic structures and plant-derived bioactivity .

Naphthalene Derivatives

The 1-naphthoyl group aligns this compound with naphthalene-based compounds like naphthalen-1-ylmethanol, whose crystal structure and bond angles (e.g., C1—C11—O1—H1: −178.90° ) suggest rigidity and planar aromatic interactions. Comparisons include:

Property This compound Naphthalen-1-ylmethanol 1-Methylnaphthalene
Solubility Low (ester/naphthoyl dominance) Moderate (polar -OH group) Very low (nonpolar)
Toxicity Uncharacterized Low acute toxicity Respiratory irritant
Applications Synthetic intermediate (speculative) Crystal engineering Industrial solvent

Phenylalanine Analogs

Compared to phenylalanine methyl ester derivatives (e.g., methyl shikimate), differences arise in aromatic substitution and biological roles:

Property This compound Methyl Shikimate
Aromatic System Bicyclic (naphthoyl) Monocyclic (shikimate)
NMR Profile Complex splitting (naphthoyl protons) Distinct singlet (methyl ester)
Biological Role Synthetic/unknown Shikimate pathway intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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